

Pharmacokinetics of nor-LAAM and dinor-LAAM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levomethadyl acetate hydrochloride*

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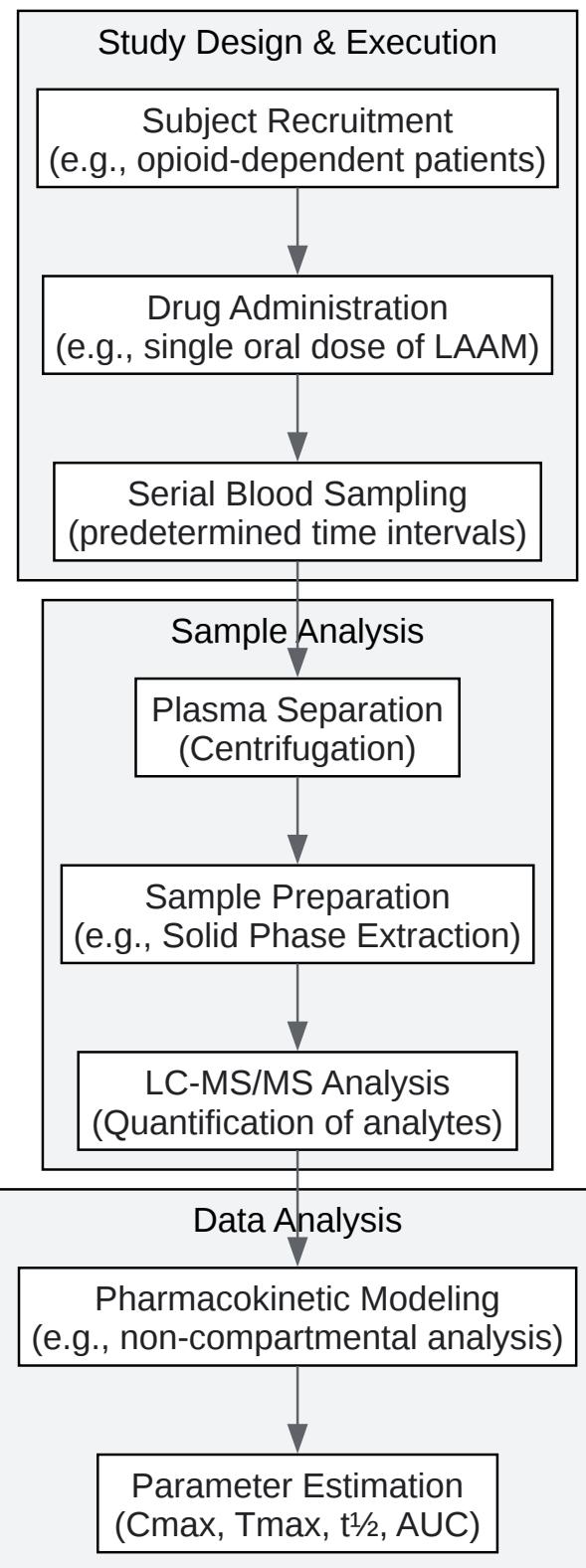
An In-depth Technical Guide to the Pharmacokinetics of nor-LAAM and dinor-LAAM

Introduction

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist with a long duration of action, which has been used for the management of opioid dependence.^{[1][2]} Its therapeutic effect is primarily attributable to its two active metabolites, nor-levo-alpha-acetylmethadol (nor-LAAM) and dinor-levo-alpha-acetylmethadol (dinor-LAAM).^{[1][3]} These metabolites are not only active but are also more potent than the parent drug.^{[1][3]} Understanding the pharmacokinetic profiles of nor-LAAM and dinor-LAAM is crucial for optimizing the therapeutic use of LAAM and for the development of new long-acting opioid agonist therapies. This guide provides a comprehensive overview of the pharmacokinetics of nor-LAAM and dinor-LAAM, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

Metabolic Pathway of LAAM

LAAM undergoes sequential N-demethylation in the liver to form its active metabolites. The primary enzyme responsible for this bioactivation is the cytochrome P450 isoform CYP3A4.^{[1][4]} LAAM is first metabolized to nor-LAAM, which is then further N-demethylated to form dinor-LAAM.^{[1][4]} This metabolic cascade is a key determinant of the prolonged pharmacological effect of LAAM.



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- To cite this document: BenchChem. [Pharmacokinetics of nor-LAAM and dinor-LAAM]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675122#pharmacokinetics-of-nor-laam-and-dinor-laam>

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